molecular formula C7H13N B1584311 Octahydrocyclopenta[c]pyrrole CAS No. 5661-03-0

Octahydrocyclopenta[c]pyrrole

Cat. No. B1584311
CAS RN: 5661-03-0
M. Wt: 111.18 g/mol
InChI Key: UZHVXJZEHGSWQV-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[c]pyrrole is an organic compound . It has a complex structure composed of a five-membered ring and a pyrrole ring.


Synthesis Analysis

The synthesis of Octahydrocyclopenta[c]pyrrole involves a metal-free method for the preparation of pentasubstituted pyrroles and hexasubstituted pyrrolines with different substituents and a free amino group by a base-promoted cascade addition–cyclization of propargylamides or allenamides with trimethylsilyl cyanide . Another method involves the use of propargyl sulfonylamides and allenamides . A patent also describes the preparation of Octahydrocyclopenta[c]pyrrole using diisopropylethylamine and diacetyl oxide .


Molecular Structure Analysis

Octahydrocyclopenta[c]pyrrole is composed of eight hydrogen atoms, two nitro groups, and a cyclopenta[c]pyrrole ring.


Chemical Reactions Analysis

Octahydrocyclopenta[c]pyrrole is involved in various chemical reactions. For instance, it has been used to support Ni (II) alkyl complexes, which show catalytic activity in organic transformations such as the Kumada coupling of aryl chlorides. It also participates in [3 + 2] cycloaddition reactions for the organocatalytic synthesis of pyrroles .


Physical And Chemical Properties Analysis

Octahydrocyclopenta[c]pyrrole has a density of 0.9±0.1 g/cm³, a boiling point of 165.0±8.0 °C at 760 mmHg, a vapour pressure of 1.9±0.3 mmHg at 25°C, and an enthalpy of vaporization of 40.1±3.0 kJ/mol . It also has a flash point of 44.8±16.5 °C, an index of refraction of 1.478, and a molar refractivity of 33.7±0.3 cm³ .

Scientific Research Applications

Expanded Porphyrins and Anion Binding

Octahydrocyclopenta[c]pyrrole is structurally related to expanded porphyrins, a class of macrocyclic compounds that includes octaphyrin, an eight-pyrrole ring system. These compounds exhibit diverse applications, such as anion binding agents, photosensitizers in photodynamic therapy, and materials for nonlinear optical applications. Expanded porphyrins like octaphyrin can adopt various conformations, influencing their function and potential applications (Misra & Chandrashekar, 2008).

Antiviral Activity

The structure of octahydrocyclopenta[c]pyrrole is similar to bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one, which has shown potential as an anti-Hepatitis C Virus (HCV) agent. This chemotype exhibits significant activity against different HCV genotypes without targeting specific viral or host factors, indicating a unique mechanism of action (Kaushik-Basu et al., 2016).

Polymerization in Material Science

Pyrrole, a fundamental component of octahydrocyclopenta[c]pyrrole, has been utilized in the polymerization process to create pseudocapacitive electrodes with significant volumetric and gravimetric capacitances. This application is crucial in the field of advanced materials and energy storage (Boota et al., 2016).

Anion Receptors and Sensing

Fluorinated derivatives of pyrrole-based compounds, such as calix[4]pyrrole and dipyrrolylquinoxaline, act as enhanced neutral anion receptors. These compounds are significantly effective in binding anions like fluoride, chloride, or dihydrogen phosphate, which is pivotal in designing sensors for these anions (Anzenbacher et al., 2000).

DNA Interaction and Transcription Inhibition

Pyrrole-imidazole polyamides, which can be structurally related to octahydrocyclopenta[c]pyrrole, bind to DNA's minor groove. These compounds have been found to inhibit heat-induced nucleosome sliding and transcription by T7 RNA polymerase, demonstrating their potential in gene regulation and therapeutic applications (Gottesfeld et al., 2002).

Supramolecular Complexes and Electron Transfer

Cyclo[8]pyrrole, an octapyrrolic expanded porphyrin structurally similar to octahydrocyclopenta[c]pyrrole, forms strong supramolecular complexes and is capable of acting as both an electron donor and acceptor. This property is significant in the development of materials for electronic and photonic applications (Ohkubo et al., 2014).

Safety And Hazards

Octahydrocyclopenta[c]pyrrole is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6-4-8-5-7(6)3-1/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHVXJZEHGSWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972049
Record name Octahydrocyclopenta[c]pyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydrocyclopenta[c]pyrrole

CAS RN

5661-03-0
Record name Octahydrocyclopenta[c]pyrrole
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Record name Octahydrocyclopenta(c)pyrrole
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Record name Octahydrocyclopenta[c]pyrrole
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Record name Octahydrocyclopenta[c]pyrrole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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